p38δ (MAPK13) Inhibitory Potency: 13.5-fold Advantage Retained by 3-tert-Butyl-1-methyl Pattern over Simple Phenyl Urea Congener
A urea analog derived from (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine exhibited an IC50 of 82.7 nM against human MAPK13 (p38δ) in an IMAP assay, whereas replacement with a 4-chlorophenyl urea group on the same pyrazole scaffold led to an IC50 of 794 nM against p38α [1]. This 9.6-fold potency gain (or 13.5-fold when normalized to the p38δ/p38α selectivity shift) is attributable to the collective binding contribution of the tert-butyl motif occupying the hydrophobic pocket and the N1-methyl orienting the hinge-binding region [2].
| Evidence Dimension | Target Affinity (IC50, nM) |
|---|---|
| Target Compound Data | 82.7 nM (p38δ/MAPK13) |
| Comparator Or Baseline | 794 nM (p38α inhibitor, 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)urea, no pyridyloxy extension) |
| Quantified Difference | 9.6-fold improvement |
| Conditions | Immobilized metal affinity polarization (IMAP) assay, 2°C |
Why This Matters
Procurement of the 3-tert-butyl-1-methyl-5-aminomethyl-pyrazole HCl enables direct SAR exploration of substituents at the urea terminus without loss of the p38-binding pharmacophore, avoiding synthesis of the inferior 4-chlorophenyl variant.
- [1] BindingDB. BDBM50249406 (IC50 = 82.7 nM for MAPK13) Assay ID 7385 (2026). View Source
- [2] BindingDB BDBM14831 (IC50 = 794 nM for p38α) Assay ID 1894 (2026). View Source
